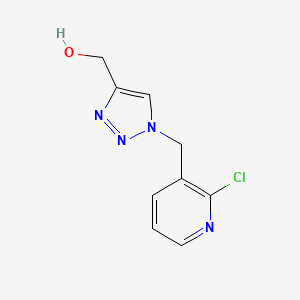

(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(2-chloropyridin-3-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-9-7(2-1-3-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUFUPAFGDPOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves:

- Construction of the 1,2,3-triazole core via azide-alkyne cycloaddition or related cyclization methods.

- Introduction of the 2-chloropyridin-3-ylmethyl substituent through nucleophilic substitution or coupling reactions.

- Functionalization at the 4-position of the triazole ring to install the hydroxymethyl (-CH2OH) group.

Preparation of the 1,2,3-Triazole Core

A common approach to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes ("click chemistry"). This method provides regioselective access to 1,4-disubstituted 1,2,3-triazoles under copper catalysis.

- Azide precursor : The azide is often derived from 2-chloropyridin-3-ylmethyl halides via nucleophilic substitution with sodium azide.

- Alkyne precursor : Propargyl alcohol or its derivatives serve as the alkyne component to introduce the hydroxymethyl group at the triazole 4-position.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions, typically in solvents such as water, ethanol, or mixtures, at room temperature or slightly elevated temperature.

Installation of the 2-Chloropyridin-3-ylmethyl Substituent

The 2-chloropyridin-3-ylmethyl moiety can be introduced by:

- Nucleophilic substitution : Starting from 2-chloropyridin-3-ylmethyl halides (e.g., bromide or chloride), reaction with sodium azide forms the corresponding azide intermediate.

- Coupling reactions : Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can be used if suitable precursors are available, although this is less common for this compound.

Functionalization to Methanol Group at Triazole 4-Position

The hydroxymethyl group at the 4-position of the triazole is commonly introduced by using propargyl alcohol as the alkyne in the CuAAC reaction. This ensures that the hydroxymethyl substituent is directly attached to the triazole ring upon cyclization.

Representative Synthetic Procedure (Based on Literature and Patent Analysis)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 2-chloropyridin-3-ylmethyl azide | 2-chloropyridin-3-ylmethyl bromide + NaN3 in DMF, room temp, 12 h | Nucleophilic substitution to form azide intermediate | Yield: ~80% |

| 2. CuAAC cycloaddition | Azide + propargyl alcohol, CuSO4/sodium ascorbate catalyst, t-BuOH/H2O solvent, room temp, 6-24 h | Formation of 1,4-disubstituted 1,2,3-triazole with hydroxymethyl at 4-position | Yield: 70-90% |

| 3. Purification | Extraction, recrystallization or chromatography | Isolate pure this compound | Purity >95% |

Alternative Preparation Methods

Oxidation-Reduction Routes : Some methods involve initial formation of a triazole carbaldehyde intermediate followed by reduction to the corresponding methanol. For example, oxidation of a hydroxymethyl precursor to aldehyde using sodium periodate followed by reduction with sodium borohydride can be applied, though this is less direct and more step-intensive.

Use of Protecting Groups : When sensitive functional groups are present, protecting groups may be employed on the hydroxymethyl or pyridinyl moieties during synthesis, followed by deprotection.

Analytical Data Supporting the Preparation

- Nuclear Magnetic Resonance (NMR) : Characteristic signals for the triazole ring protons and the methylene protons adjacent to the hydroxyl group confirm the structure.

- Melting Point : The compound typically exhibits a melting point consistent with literature values (e.g., 66–67 °C for related triazole carbaldehyde intermediates).

- Yield and Purity : Reported yields range from 70% to 90% with high purity after recrystallization or chromatography.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Azide formation | NaN3, DMF, RT, 12 h | High yield, mild conditions |

| Cycloaddition catalyst | CuSO4 + sodium ascorbate | Efficient, regioselective |

| Solvent system | t-BuOH/H2O or ethanol/water | Good solubility and reaction rate |

| Temperature | Room temperature to 50 °C | Mild, avoids decomposition |

| Reaction time | 6–24 hours | Dependent on scale and substrate |

| Purification | Extraction, recrystallization, chromatography | Ensures >95% purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form various reduced derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea under appropriate conditions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

The biological activity of (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is largely attributed to its triazole ring, which can coordinate with metal ions and interact with biological macromolecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Medicinal Applications

Research indicates that this compound may possess:

- Antimicrobial Properties : The triazole moiety is known for its ability to inhibit fungal growth, making it a candidate for antifungal drug development.

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines due to its ability to interfere with cellular processes .

Agricultural Applications

The compound's ability to interact with biological targets also suggests potential use in agriculture:

- Fungicides : Its structural features may allow it to act as a fungicide by disrupting fungal cell membrane integrity or metabolic pathways.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand. It can form complexes with various metal ions, which can be utilized as catalysts in organic synthesis reactions .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Triazole-Methanol Derivatives

{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (13c)

- Structure: Replaces the pyridine ring with an 8-chloroquinoline group.

- Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-(bromomethyl)-8-chloroquinoline and propargyl alcohol (65% yield) .

- Key Differences: The quinoline moiety increases steric bulk and lipophilicity compared to the pyridine analog.

(1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol (31)

- Structure : Features a 3,5-dimethylbenzyl group instead of 2-chloropyridin-3-ylmethyl.

- Synthesis : Prepared via CuAAC using azides and alkynes, followed by purification .

- Key Differences :

- The benzyl substituent lacks the electron-withdrawing chlorine atom, which may alter electronic properties and metabolic stability.

- Enhanced hydrophobic interactions due to methyl groups could influence membrane permeability.

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Heterocyclic Variants Beyond Triazole

[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol

- Structure : Replaces triazole with a pyrazole ring.

- Properties : Molecular weight = 265.32 g/mol, ChemSpider ID 4167727 .

- Key Differences :

- Pyrazole’s aromaticity and tautomerism may confer distinct electronic properties compared to triazole.

- The additional pyridinyl group could enhance metal-binding capacity.

Antimalarial Chloroquinoline-Triazole Derivatives (e.g., 7c, 7d)

- Structure: Incorporate a 7-chloroquinoline group linked to indole-triazole-methanol.

- Activity: High yields (67–95%) and notable antimalarial efficacy, attributed to quinoline’s interference with heme detoxification .

CDK Inhibitors (26a, 26b)

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

*Calculated based on molecular formula.

Biological Activity

(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that combines a triazole ring with a chlorinated pyridine moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. The compound's ability to interact with various biological targets makes it an interesting subject for research.

- Molecular Formula : C₉H₉ClN₄O

- Molecular Weight : 224.65 g/mol

- CAS Number : 1955530-20-7

The biological activity of this compound is primarily attributed to its triazole ring, which can coordinate with metal ions and interact with biological macromolecules such as enzymes and receptors. This coordination can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties :

-

Enzyme Inhibition :

- The compound acts as an inhibitor for certain enzymes, which may be beneficial in treating diseases where these enzymes play a pivotal role.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2-chloropyridin-3-yl)methanol | Lacks triazole ring | Limited reactivity; less versatile in biological applications |

| 1-(2-chloropyridin-3-yl)-1H-1,2,3-triazole | No hydroxyl group | Reduced reactivity; potential use as a ligand |

| (2-chloropyridin-3-yl)methylamine | Contains amine group | Different reactivity profile; potential for different biological interactions |

Q & A

Basic: What are the optimized synthetic routes for (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?

Methodological Answer:

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole core.

Precursor Preparation : React 2-chloro-3-(chloromethyl)pyridine with sodium azide to form the azide derivative.

Cycloaddition : Combine the azide with a propargyl alcohol derivative under CuSO₄·Na ascorbate catalysis (1:1 molar ratio) in THF/H₂O (3:1) at 60°C for 12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Key Challenges : Minimizing side products (e.g., regioisomers) by controlling reaction temperature and catalyst loading.

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify triazole (δ 7.8–8.2 ppm), pyridyl (δ 8.5 ppm), and methanol protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular weight (e.g., [M+H]+ at m/z 255.6) .

- XRD : Single-crystal X-ray diffraction for 3D structure validation (bond angles, packing motifs) .

Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 8.1 (triazole), δ 4.8 (-CH₂OH) | |

| XRD | Bond length: C-N (1.34 Å) |

Basic: What are critical solubility and stability considerations for experimental design?

Methodological Answer:

- Solubility : Moderately polar solvents (e.g., DMSO, ethanol) are optimal. LogP ≈ 2.3 (predicted via HPLC), indicating moderate hydrophobicity .

- Stability : Degrades under prolonged light exposure (>48 hours). Store at -20°C in amber vials. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity decay .

Key Insight : Adjust buffer pH (6–8) to prevent methanol group oxidation .

Advanced: How to design biological activity assays targeting enzyme inhibition?

Methodological Answer:

Target Selection : Prioritize kinases or metalloenzymes (triazole/pyridine motifs show affinity ).

In Vitro Assays :

- Use fluorescence-based inhibition assays (e.g., ATPase activity with 10 µM compound concentration).

- Include positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls .

Dose-Response : Test 0.1–100 µM range; calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Pitfalls : False positives due to aggregation—validate via dynamic light scattering (DLS) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Re-test compounds via HPLC and compare batch-to-batch LC-MS profiles .

- Assay Conditions : Standardize buffer (e.g., 25 mM Tris-HCl, pH 7.5) and temperature (25°C).

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cell lysates .

Case Study : Discrepancies in IC₅₀ values may stem from differences in cell permeability—use logD (pH 7.4) to correlate with membrane penetration .

Advanced: How to apply DFT calculations to predict reactivity and optimize synthesis?

Methodological Answer:

Geometry Optimization : Use B3LYP/6-31G(d) to model the triazole-pyridine scaffold .

Reactivity Analysis : Calculate Fukui indices to identify nucleophilic sites (e.g., triazole N2 for functionalization) .

Transition States : Simulate CuAAC reaction pathways (Gaussian 16) to identify energy barriers and optimize catalyst loading .

Validation : Compare computed IR spectra with experimental data (e.g., C-Cl stretch at 750 cm⁻¹) .

Advanced: How to address experimental design limitations in stability studies?

Methodological Answer:

- Sample Degradation : Use continuous cooling (4°C) during HSI data collection to slow organic decay .

- Matrix Effects : Spike-and-recovery experiments in wastewater matrices to assess compound stability .

- Time-Resolved Analysis : Conduct stability studies at 0, 6, 12, and 24 hours with triplicate sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.